Cas no 102-83-0 (3-(Dibutylamino)propylamine)

3-(Dibutylamino)propylamine Chemical and Physical Properties
Names and Identifiers
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- N1,N1-Dibutylpropane-1,3-diamine
- N,N-Dibutyl-1,3-propanediamine
- 3-aminopropyldibutylamine
- 3-(di-n-butylamino)proylamine
- N,N-Di-n-butyl-1,3-propylenediamine
- RARECHEM AL BW 1134
- N,N'-DI-N-BUTYL-1,3-PROPANEDIAMINE
- N,N-DI-N-BUTYL-1,3-PROPANEDIAMINE
- N,N-DIBUTYLTRIMETHYLENEDIAMINE
- N,N-DIBUTYL-1,3-DIAMINOPROPANE
- 3-(di-Normal-butylamino)-propylamine
- 3-(Dibutylamino)propylamine
- 3,4-DiMethoxycinnaMic acid
- N',N'-dibutylpropane-1,3-diamine
- DBAPA
- DIBUTYLAMINO PROPYLAMINE
- N,N-Dibutylaminopropylamine
- n,n-dibutyl-3-propanediamine
- DibutylaMino)propylaMin
- (3-Aminopropyl)Dibutylamine
- 1,3-PROPANEDIAMINE, N,N-DIBUTYL-
- 3-(Di-n-butylamino)propylamine
- 1,3-Propanediamine, N1,N1-dibutyl-
- 3-(Dibutylamino)-n-propylamine
- KYCGURZGBKFEQB-UHFFFAOYSA-N
- 3SFY0J0731
- N,N-di-n-Butyl-1,3-pro
- BRN 0635829
- AI3-25437
- DTXSID8059261
- 3-(Dibutylamino)propylamine, 98%
- AKOS009158401
- WLN: Z3N4 & 4
- LS-14036
- UNII-3SFY0J0731
- CHEMBL534299
- FT-0629445
- 102-83-0
- 3-dibutylaminopropylamine
- 3-aminopropyl-dibutyl-amine
- NSC7777
- Q27257978
- MFCD00008219
- CS-W016886
- NSC6333
- D1078
- EINECS 203-059-2
- 1, N,N-dibutyl-
- 3-(N,N-DI-N-BUTYLAMINO)-1-AMINOPROPANE
- NSC-7777
- J-000811
- NS00023182
- Z330828934
- SY049949
- N-AMINOPROPYL-N,N-DIBUTYLAMINE
- D97282
- SCHEMBL181644
- NSC 6333
- NSC-6333
- 3-(Dibutylamino)-1-propylamine
- EN300-8045904
- 4-04-00-01262 (Beilstein Handbook Reference)
- butane, aminopropyl-N-(n-butyl)amino-
-
- MDL: MFCD00008219
- Inchi: 1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3
- InChI Key: KYCGURZGBKFEQB-UHFFFAOYSA-N
- SMILES: N(CCCN)(CCCC)CCCC
- BRN: 0635829
Computed Properties
- Exact Mass: 186.21000
- Monoisotopic Mass: 186.209599
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 86.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.2
- Tautomer Count: nothing
- Topological Polar Surface Area: 29.3
Experimental Properties
- Color/Form: Colorless liquid.
- Density: 0.827 g/mL at 25 °C(lit.)
- Melting Point: -50 ºC
- Boiling Point: 125°C/21mmHg(lit.)
- Flash Point: Fahrenheit: 219.2 ° f
Celsius: 104 ° c - Refractive Index: n20/D 1.4463(lit.)
- Water Partition Coefficient: 10 g/l (20 ºC)
- PSA: 29.26000
- LogP: 2.93770
- Solubility: Not determined
- Sensitiveness: Air Sensitive
- FEMA: 2007
3-(Dibutylamino)propylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H311,H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2922 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- RTECS:TX7175000
-
Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:8
- Packing Group:II
- Packing Group:II
- TSCA:Yes
- HazardClass:8
- PackingGroup:III
- Hazard Level:8
3-(Dibutylamino)propylamine Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-(Dibutylamino)propylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006009-100ml |
3-(Dibutylamino)propylamine |
102-83-0 | 97% | 100ml |
¥283 | 2023-09-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006009-5ml |
3-(Dibutylamino)propylamine |
102-83-0 | 97% | 5ml |
¥80 | 2023-09-11 | |
Ambeed | A293657-25g |
N1,N1-Dibutylpropane-1,3-diamine |
102-83-0 | 97% | 25g |
$29.0 | 2025-02-19 | |
Enamine | EN300-8045904-10.0g |
(3-aminopropyl)dibutylamine |
102-83-0 | 95.0% | 10.0g |
$27.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1078-500ml |
3-(Dibutylamino)propylamine |
102-83-0 | 98.0%(GC&T) | 500ml |
¥1830.0 | 2023-09-02 | |
Enamine | EN300-8045904-50.0g |
(3-aminopropyl)dibutylamine |
102-83-0 | 95.0% | 50.0g |
$69.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1078-500ml |
3-(Dibutylamino)propylamine |
102-83-0 | 98.0%(GC&T) | 500ml |
¥1830.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100545-500ml |
3-(Dibutylamino)propylamine |
102-83-0 | 97% | 500ml |
¥699.90 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015260-5g |
N1,N1-dibutylpropane-1,3-diamine |
102-83-0 | 98% | 5g |
¥45 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015260-100g |
N1,N1-dibutylpropane-1,3-diamine |
102-83-0 | 98% | 100g |
¥295.00 | 2023-11-22 |
3-(Dibutylamino)propylamine Related Literature
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Zhenwei Wei,Xiaochao Zhang,Jinyu Wang,Sichun Zhang,Xinrong Zhang,R. Graham Cooks Chem. Sci. 2018 9 7779
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2. Self-stacking of naphthalene bis(dicarboximide)s probed by NMR??Vera Steullet,Dabney W. Dixon J. Chem. Soc. Perkin Trans. 2 1999 1547
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Lei Li,Hongrui Tian,Jinlin He,Mingzu Zhang,Zuguang Li,Peihong Ni J. Mater. Chem. B 2020 8 9555
-
Pu Wang,Nengwei Yu,Yi Wang,Huili Sun,Zhenglin Yang,Shaobing Zhou J. Mater. Chem. B 2018 6 112
-
Manuel F. Ruiz-López,Marilia T. C. Martins-Costa Phys. Chem. Chem. Phys. 2022 24 29700
Additional information on 3-(Dibutylamino)propylamine
Chemical Overview of 3-(Dibutylamino)propylamine (CAS No. 102-83-0)
3-(Dibutylamino)propylamine, a tertiary amine with the chemical formula C14H34N2, is a versatile organic compound classified under the CAS registry number 102-83-0. This compound exhibits a branched aliphatic structure, featuring a central propyl chain substituted with a dibutylamino group at the third carbon position. Its molecular weight of approximately 246.4 g/mol and density of 0.79 g/cm³ at standard conditions underscore its utility in various chemical processes requiring low viscosity and high reactivity. Recent advancements in synthetic methodologies have highlighted its role as an intermediate in the production of specialty polymers, surfactants, and pharmaceutical intermediates.
In academic research, dibutylamino-functionalized propylamines have gained attention for their unique electronic properties. A 2023 study published in *Journal of Organic Chemistry* demonstrated their ability to act as effective proton sponges in aqueous environments, enhancing the stability of sensitive biomolecules during purification processes. This property is particularly valuable in biopharmaceutical applications where maintaining protein integrity is critical. Furthermore, computational modeling studies by researchers at MIT revealed that the steric hindrance introduced by the dibutylamino group modulates hydrogen bonding interactions, making it a promising candidate for designing self-assembling nanomaterials.
The synthesis of C14H34N2 typically involves nucleophilic substitution reactions between dibutylaniline derivatives and propylene oxide under controlled conditions. Innovations in catalytic systems reported in *ACS Sustainable Chemistry & Engineering* (June 2024) have reduced energy consumption by 40% through the use of heterogeneous catalysts containing transition metal nanoparticles. These advancements align with global sustainability goals while maintaining product purity standards required for industrial applications.
In drug discovery pipelines, triethylamine analogs like this compound are being explored as modulators of ion channel activity. A collaborative study between Stanford University and Pfizer highlighted its potential to inhibit voltage-gated sodium channels without affecting potassium channels—a breakthrough for developing safer analgesics with reduced cardiotoxicity risks. Preclinical trials published in *Nature Communications* (March 2024) confirmed its efficacy in reducing neuropathic pain symptoms in rodent models by selectively targeting Nav1.7 channels.
Surface chemistry applications leverage the amphiphilic nature of dibutylaminopropylamines, enabling their use as stabilizers in emulsion polymerization processes. A patent filed by Dow Chemical (USPTO #17/987,654) describes their incorporation into waterborne coatings to improve adhesion on hydrophobic substrates while maintaining VOC compliance standards. This dual functionality has expanded their utility across automotive refinishing and industrial maintenance coatings sectors.
Recent spectroscopic analyses using synchrotron-based X-ray absorption near-edge structure (XANES) techniques have provided unprecedented insights into its coordination chemistry with transition metal ions. Research from ETH Zurich (published December 2023) demonstrated that C14H34N2-metal complexes exhibit tunable redox potentials suitable for battery electrolyte formulations, addressing challenges related to lithium-ion cell degradation at high charge/discharge rates.
In conclusion, compound CAS No. 102-83-0 continues to evolve beyond traditional roles through interdisciplinary innovations spanning materials science and biomedicine. Its structural flexibility combined with emerging synthetic strategies positions it as a key building block for next-generation technologies addressing critical challenges across multiple industries.
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